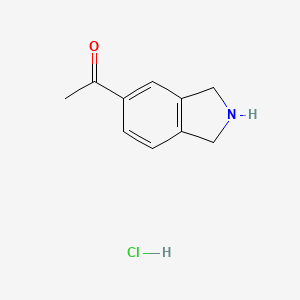
1-(Isoindolin-5-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
1-(Isoindolin-5-yl)ethanone hydrochloride is involved in the synthesis of various compounds with potential antibacterial activity. For instance, its derivatives have been synthesized under microwave irradiation, leading to compounds with screened antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Facilitating Synthesis of Novel Compounds
This compound plays a role in the synthesis of novel derivatives, such as 1,4-benzoxazepin-2-one derivatives, achieved through reactions involving isoquinoline and activated acetylenes. This synthesis is noted for its efficiency and simplicity, occurring under mild conditions without a catalyst (Khaleghi et al., 2011).
Role in Isoindolinone-Based Natural Products
Isoindolin-1-one frameworks, closely related to this compound, are found in a range of naturally occurring compounds with diverse biological activities and therapeutic potentials for various chronic diseases (Upadhyay, Thapa, Sharma, & Sharma, 2020).
Application in Divergent Synthesis
This compound is used in the divergent synthesis of various amides, demonstrating its versatility in chemical reactions. Such syntheses are significant in exploring chemistry space on a receptor, contributing to the development of new compounds with potential pharmacological applications (Li et al., 2022).
Development of Antifungal Agents
Certain derivatives of this compound exhibit notable antifungal properties. For example, specific hydrochloride derivatives have shown effectiveness against Candida albicans, comparable to established antifungal agents (Dyer et al., 1983).
Inhibitors of HIV-1 Replication
Derivatives of this compound have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, showcasing its potential in antiviral research (Che et al., 2015).
Contribution to EPR Oximetry in Viable Systems
Isoindoline nitroxides, related to this compound, are utilized as biophysical probes in electron paramagnetic resonance (EPR) studies, particularly in oximetry for viable systems. This application is vital for studying intracellular oxygen and other cellular processes (Shen et al., 2002).
Safety and Hazards
The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261), and in case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which share a similar structure with isoindoline, bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific targets and biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Isoindolin-5-yl)ethanone hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-isoindol-5-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-7(12)8-2-3-9-5-11-6-10(9)4-8;/h2-4,11H,5-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAVHGCLORNEJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CNC2)C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909348-59-9 |
Source


|
| Record name | 1-(2,3-dihydro-1H-isoindol-5-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
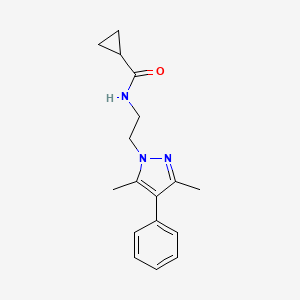

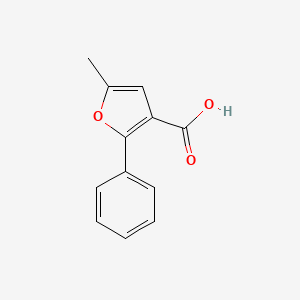
![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377409.png)
![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)

![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B2377412.png)

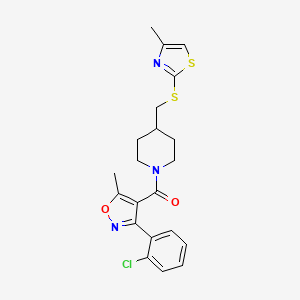

![2-Methyl-6-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2377419.png)
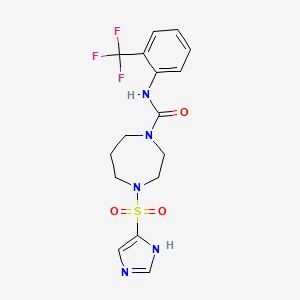
![N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide](/img/structure/B2377424.png)

